molecular formula C11H11N3O2 B13880705 4-Nitro-1-(2-phenylethyl)-1H-imidazole

4-Nitro-1-(2-phenylethyl)-1H-imidazole

Cat. No.: B13880705
M. Wt: 217.22 g/mol
InChI Key: UUKRIWLGBVSFSN-UHFFFAOYSA-N
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Description

4-Nitro-1-(2-phenylethyl)-1H-imidazole is a heterocyclic compound that belongs to the class of nitroimidazoles. This compound is characterized by the presence of a nitro group (-NO2) attached to the imidazole ring, along with a phenylethyl substituent. Nitroimidazoles are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and antiprotozoal agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(2-phenylethyl)-1H-imidazole typically involves the nitration of an imidazole precursor. One common method is the electrophilic nitration of imidazole using nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions often require careful control of temperature and acidity to ensure selective nitration at the desired position on the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of safer nitrating agents and optimized reaction conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(2-phenylethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-1-(2-phenylethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiprotozoal properties.

    Medicine: Investigated for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(2-phenylethyl)-1H-imidazole involves the reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The molecular targets and pathways involved include DNA, proteins, and enzymes, resulting in the inhibition of cell growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-1-(2-phenylethyl)-1H-imidazole is unique due to its specific structural features, such as the phenylethyl substituent, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazoles. This uniqueness can be leveraged in the design of new therapeutic agents and chemical probes .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

4-nitro-1-(2-phenylethyl)imidazole

InChI

InChI=1S/C11H11N3O2/c15-14(16)11-8-13(9-12-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2

InChI Key

UUKRIWLGBVSFSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(N=C2)[N+](=O)[O-]

Origin of Product

United States

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